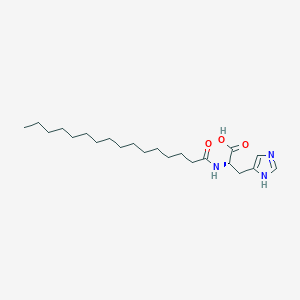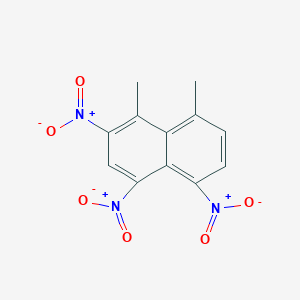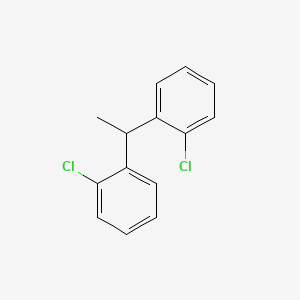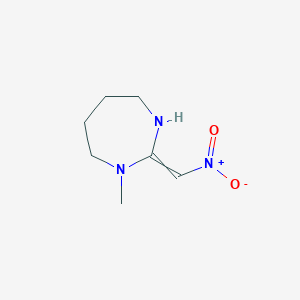
Urea, 1,1'-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- is a complex organic compound characterized by the presence of a urea functional group linked to a piperazine ring and bromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- typically involves the reaction of 1,4-piperazinediylbis(trimethylene) with 3-(p-bromophenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires the use of a catalyst like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as the preparation of intermediates, purification through recrystallization, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding bromophenyl oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- exerts its effects involves interactions with specific molecular targets. The urea functional group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The bromophenyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl): Similar structure but with butyl groups instead of bromophenyl groups.
1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-chlorophenyl)-urea): Contains chlorophenyl groups instead of bromophenyl groups.
Uniqueness
The presence of bromophenyl groups in Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- imparts unique chemical properties, such as increased hydrophobicity and potential for halogen bonding, which can enhance its interactions with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
55291-05-9 |
|---|---|
Formule moléculaire |
C24H32Br2N6O2 |
Poids moléculaire |
596.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-[3-[4-[3-[(4-bromophenyl)carbamoylamino]propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C24H32Br2N6O2/c25-19-3-7-21(8-4-19)29-23(33)27-11-1-13-31-15-17-32(18-16-31)14-2-12-28-24(34)30-22-9-5-20(26)6-10-22/h3-10H,1-2,11-18H2,(H2,27,29,33)(H2,28,30,34) |
Clé InChI |
NPEOEWIHBHMVES-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)Br)CCCNC(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)






![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
